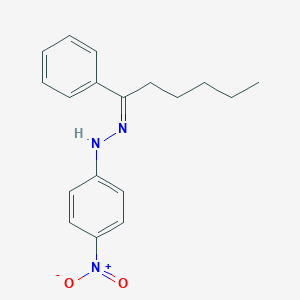
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is an organic compound with the molecular formula C18H21N3O2 and a molecular weight of 311.37824 g/mol . This compound is characterized by the presence of a phenyl group attached to a hexanone backbone, with a 4-nitrophenyl hydrazone substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE typically involves the reaction of 1-Phenylhexan-1-one with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrophenyl group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylhexan-1-one {4-methylphenyl}hydrazone
- 1-Phenylhexan-1-one {4-chlorophenyl}hydrazone
- 1-Phenylhexan-1-one {4-bromophenyl}hydrazone
Comparison
(2Z)-1-(4-NITROPHENYL)-2-(1-PHENYLHEXYLIDENE)HYDRAZINE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-nitro-N-[(Z)-1-phenylhexylideneamino]aniline |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-5-10-18(15-8-6-4-7-9-15)20-19-16-11-13-17(14-12-16)21(22)23/h4,6-9,11-14,19H,2-3,5,10H2,1H3/b20-18- |
InChI Key |
UTSZTKMBNCJJPW-ZZEZOPTASA-N |
SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Isomeric SMILES |
CCCCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
![2-bromo-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B324202.png)
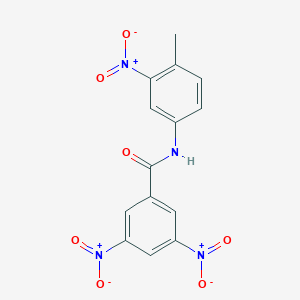
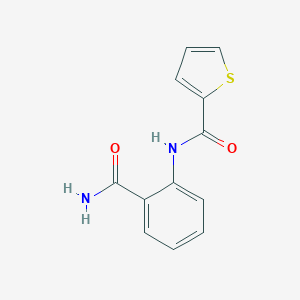
![N-[2-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B324207.png)
![4-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide](/img/structure/B324209.png)
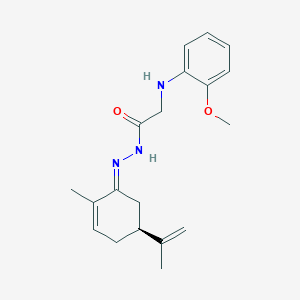
![N-benzyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B324215.png)
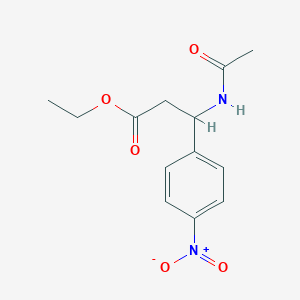
![N-[2-(2-furoylamino)-1-methylethyl]-2-furamide](/img/structure/B324221.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B324224.png)
![2-iodo-N-[2-[(2-iodobenzoyl)amino]ethyl]benzamide](/img/structure/B324225.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B324228.png)
![1-(4-methylbenzoyl)-2-(2-thienyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B324229.png)
